![molecular formula C17H16N4O4 B2359715 1-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)ethyl)pyrrolidine-2,5-dione CAS No. 2034504-85-1](/img/structure/B2359715.png)
1-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)ethyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)ethyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C17H16N4O4 and its molecular weight is 340.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
Research on pyrrolidine-2,5-dione derivatives and related scaffolds has shown their significance in organic synthesis and medicinal chemistry. These compounds are important in the development of novel organic substances, showcasing the versatility of pyrrolidine-2,5-dione and maleimide scaffolds in creating a variety of chemical entities for further exploration in drug discovery and development. The study by Maocai Yan et al. (2018) exemplifies the conversion of dihydroxypyrrolidine-2,5-dione to maleimide through tosylation, highlighting the potential of these scaffolds in synthesizing organic compounds with varied functional groups, which could be pivotal for pharmaceutical applications (Yan et al., 2018).
Asymmetric Synthesis
The asymmetric construction of spirocyclic pyrrolidine-thia(oxa)zolidinediones through catalyzed 1,3-dipolar cycloaddition demonstrates the capability to generate compounds with high levels of stereoselectivity. This methodology, as reported by Wu‐Lin Yang et al. (2015), is valuable for producing compounds with specific chiral centers, which is crucial for the development of enantioselective drugs (Yang et al., 2015).
Materials Science
In the realm of materials science, the study on n-type conjugated polyelectrolytes for electron transport layers in polymer solar cells by Lin Hu et al. (2015) showcases the application of pyrrolopyrrole derivatives in creating high-performance electronic devices. The electron-deficient nature and planar structure of these compounds contribute to their high conductivity and electron mobility, essential for improving the efficiency of polymer solar cells (Hu et al., 2015).
Propiedades
IUPAC Name |
1-[2-oxo-2-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-14-4-5-15(23)21(14)10-16(24)19-8-6-12-11(9-19)17(25)20-7-2-1-3-13(20)18-12/h1-3,7H,4-6,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFICWSHWLTZEAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1-Adamantyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B2359632.png)
![N-{3-methyl-4-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2359633.png)
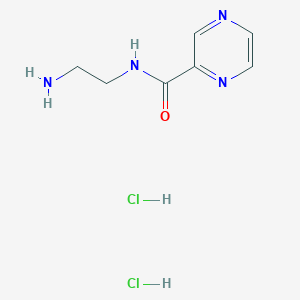
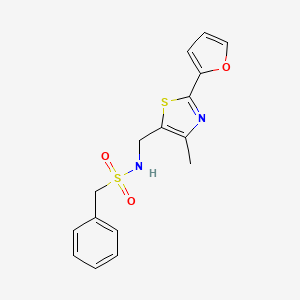
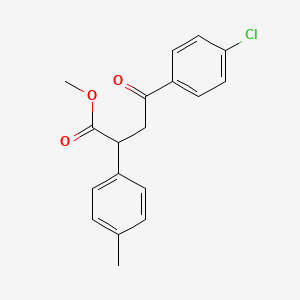

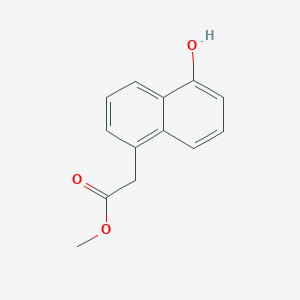
![N-[2-(adamantan-1-yloxy)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2359643.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2359644.png)
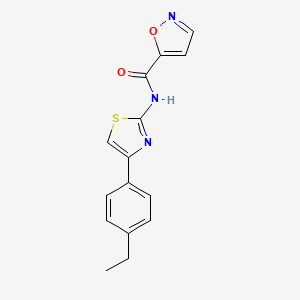

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2359651.png)
![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]](/img/structure/B2359652.png)

